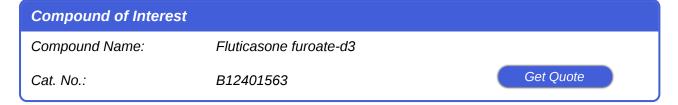


What is Fluticasone furoate-d3 and its primary use in research?

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Fluticasone Furoate-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **Fluticasone furoate-d3**, a deuterated isotopologue of the synthetic corticosteroid Fluticasone furoate. Designed for researchers, scientists, and drug development professionals, this document details its primary application in research as an internal standard for quantitative bioanalytical assays. The guide includes key chemical and physical properties, detailed experimental protocols for its use, and a summary of the relevant signaling pathways of its non-labeled counterpart, Fluticasone furoate.

Core Concepts: Understanding Fluticasone Furoated 3

Fluticasone furoate-d3 is a stable isotope-labeled version of Fluticasone furoate, a potent glucocorticoid receptor agonist used in the treatment of allergic rhinitis and asthma.[1] The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Fluticasone furoate but has a higher molecular weight.[2][3] This mass difference is the key to its primary application in research.

Primary Research Application: Internal Standard in Quantitative Analysis



The principal use of **Fluticasone furoate-d3** is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] In such studies, a known amount of **Fluticasone furoate-d3** is added to biological samples (e.g., plasma, serum) prior to sample preparation and analysis. Because it behaves almost identically to the non-labeled Fluticasone furoate during extraction, chromatography, and ionization, it can be used to accurately correct for any analyte loss during the analytical process. This ensures the high precision and accuracy required for pharmacokinetic and other quantitative studies.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical parameters for **Fluticasone furoate-d3** and its parent compound are presented below.

Property	Fluticasone Furoate	Fluticasone Furoate-d3	Reference(s)
Molecular Formula	C27H29F3O6S	C27H26D3F3O6S	[2][3]
Molecular Weight	~538.6 g/mol	~541.6 g/mol	[2][3]
Isotopic Purity	Not Applicable	Typically ≥98%	[2]
Primary Use	Therapeutic Agent	Internal Standard	[1][4]

Mass Spectrometry Data

The following table summarizes typical mass-to-charge ratio (m/z) transitions used for the detection and quantification of Fluticasone furoate and its deuterated internal standards in LC-MS/MS analyses.



Analyte	Precursor Ion (m/z)	Product Ion(s) (m/z)	Reference(s)
Fluticasone Furoate	539	313, 293.1	
Fluticasone Furoate- d5	544	293	[5]
Fluticasone Furoate (generic)	539	313	[6]

Note: While a specific m/z for **Fluticasone furoate-d3** was not explicitly found in the search results, it is expected to have a precursor ion of approximately 542 and fragment ions similar to the non-labeled compound.

Experimental Protocols

The following sections outline typical experimental methodologies for the use of **Fluticasone furoate-d3** as an internal standard in the bioanalysis of Fluticasone furoate.

Sample Preparation

The goal of sample preparation is to extract Fluticasone furoate and **Fluticasone furoate-d3** from the biological matrix and remove interfering substances.

Method 1: Solid-Phase Extraction (SPE)

- Spiking: To 500 μL of human plasma, add a small volume (e.g., 50 μL) of a known concentration of Fluticasone furoate-d3 in a suitable solvent (e.g., methanol).
- Protein Precipitation: Add an organic solvent such as acetonitrile to the plasma sample to precipitate proteins.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.



- Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak organic solvent (e.g., 25% methanol) to remove polar impurities.
- Elution: Elute the analytes from the cartridge with a stronger organic solvent, such as dichloromethane or a mixture of ethyl acetate and heptane.[7]
- Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

Method 2: Liquid-Liquid Extraction (LLE)

- Spiking: Add a known amount of **Fluticasone furoate-d3** to the plasma sample.
- Extraction: Add an immiscible organic solvent (e.g., a mixture of methyl-tert-butyl-ether and hexane) to the sample.
- Mixing and Centrifugation: Vortex the mixture to facilitate the transfer of the analytes into the organic phase, followed by centrifugation to separate the layers.
- Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitution: Reconstitute the dried extract in the mobile phase.

Liquid Chromatography (LC)

Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).



Parameter	Typical Conditions	Reference(s)
Column	C18 (e.g., 50 x 3 mm, 2.6 μm)	[5]
Mobile Phase A	0.01% Ammonium Hydroxide in Water or 5 mM Ammonium Formate	[5][6]
Mobile Phase B	Methanol	[5][6]
Gradient	Gradient elution is typically used to separate the analytes from matrix components.	[5]
Flow Rate	Dependent on column dimensions, typically in the range of 0.3-0.6 mL/min.	
Injection Volume	5-20 μL	_
Column Temperature	~40-45 °C	[9][6]

Mass Spectrometry (MS)

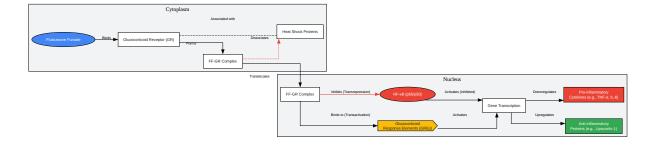
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Parameter	Typical Settings	Reference(s)
Ionization Mode	Positive Electrospray Ionization (ESI+)	[10]
MRM Transitions	See Table in Section 2	[5][6]
Gas Temperature	~250 °C	[4]
Gas Flow	~20 L/min	[4]
Nebulizer Pressure	~60 psi	[4]

Signaling Pathway of Fluticasone Furoate



Fluticasone furoate-d3 is expected to follow the same biological pathways as its non-deuterated counterpart. The anti-inflammatory effects of Fluticasone furoate are mediated through its interaction with the glucocorticoid receptor (GR).



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Caption: Glucocorticoid Receptor Signaling Pathway of Fluticasone Furoate.

The binding of Fluticasone furoate to the cytoplasmic Glucocorticoid Receptor (GR) leads to the dissociation of heat shock proteins and translocation of the active complex into the nucleus. [11] In the nucleus, the complex can act in two primary ways:

 Transactivation: The Fluticasone furoate-GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[12][13]

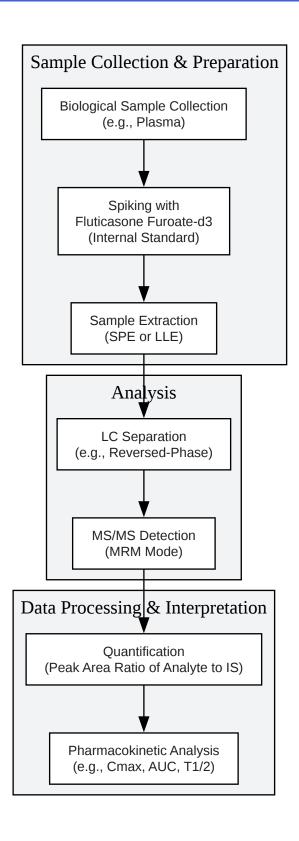


 Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the expression of inflammatory cytokines.[12][14]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of Fluticasone furoate utilizing **Fluticasone furoate-d3** as an internal standard.





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